molecular formula C9H9BrO2S B14030617 Methyl 4-bromo-3-(methylthio)benzoate

Methyl 4-bromo-3-(methylthio)benzoate

Cat. No.: B14030617
M. Wt: 261.14 g/mol
InChI Key: JJOPQUXTGOWGLS-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-(methylthio)benzoate is an aromatic ester derivative featuring a bromine atom at the para position and a methylthio (-SMe) group at the meta position of the benzoate core. The bromine substituent enhances electrophilic reactivity, enabling cross-coupling reactions, while the methylthio group may influence electronic properties and participate in sulfur-based interactions. Structural analogs, however, offer insights into its comparative behavior.

Properties

Molecular Formula

C9H9BrO2S

Molecular Weight

261.14 g/mol

IUPAC Name

methyl 4-bromo-3-methylsulfanylbenzoate

InChI

InChI=1S/C9H9BrO2S/c1-12-9(11)6-3-4-7(10)8(5-6)13-2/h3-5H,1-2H3

InChI Key

JJOPQUXTGOWGLS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)SC

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl 4-bromo-3-(methylthio)benzoate

General Synthetic Strategy

The preparation of this compound typically involves the following key steps:

  • Starting from a suitably substituted benzoic acid derivative or benzoate ester.
  • Introduction of the bromine substituent at the para position relative to the ester group.
  • Installation of the methylthio (-SCH3) group at the meta position relative to the ester.
  • Esterification or methylation steps to obtain the methyl benzoate moiety if starting from the acid.

Two main synthetic routes are commonly reported:

  • Route A: Direct substitution of a methylthio group onto a 4-bromobenzoate derivative.
  • Route B: Functional group transformations starting from 4-bromo-2-nitrobenzoate derivatives followed by reduction and methylthiolation.

Detailed Preparation Procedures

Direct Introduction of Methylthio Group via Nucleophilic Substitution

An alternative approach involves the reaction of 4-bromo-3-hydroxy or 4-bromo-3-halobenzoate derivatives with methylthiol or methylthiolate nucleophiles under basic conditions to substitute the hydroxyl or halogen with a methylthio group.

  • For example, methyl 4-bromo-3-(methoxymethyl)benzoate analogues have been prepared by nucleophilic substitution reactions, which can be adapted for methylthio substitution.

  • Reaction conditions typically include the use of bases such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide or N,N-dimethylformamide at temperatures between room temperature and 80 degrees Celsius.

  • Purification is commonly done by extraction, drying over magnesium sulfate or sodium sulfate, and chromatographic techniques.

Synthesis via Pyran-2-one Intermediates

A more complex synthetic route involves the preparation of this compound analogues through pyran-2-one intermediates:

  • Starting from 3,3-bis(methylthio)acrylates and aryl methyl ketones in the presence of potassium hydroxide in dimethyl sulfoxide at 30 degrees Celsius for 18-24 hours.

  • The reaction affords 6-aryl-3-cyano/methyl ester-4-(methylthio)-2H-pyran-2-ones in 65-80% yields.

  • Subsequent transformations of these intermediates with secondary amines in ethanol under reflux for 6-8 hours yield functionalized derivatives.

While this method is more involved, it provides a route to install the methylthio group in a controlled manner on the aromatic ring.

Comparative Data Table of Preparation Methods

Step Starting Material Reagents & Conditions Yield (%) Notes
Methylation of 4-bromo-2-nitrobenzoic acid 4-Bromo-2-nitrobenzoic acid Methyl iodide, K2CO3 or Cs2CO3, DMF, 0-80 °C, 3-16 h 90-97 High efficiency methylation to methyl ester
Reduction of nitro to amino Methyl 4-bromo-2-nitrobenzoate Iron powder/acetic acid or SnCl2/HCl, RT, 2-24 h 84-93 Clean reduction to amino derivative
Methylthiolation (inferred) Methyl 2-amino-4-bromobenzoate Thiolation reagents (not detailed) Not specified Requires further optimization
Nucleophilic substitution for methylthio 4-Bromo-3-halobenzoate derivatives Methylthiol or methylthiolate, base, DMF or DMSO, RT-80 °C Not specified Common nucleophilic substitution method
Pyran-2-one intermediate synthesis 3,3-bis(methylthio)acrylate + aryl methyl ketone KOH, DMSO, 30 °C, 18-24 h 65-80 Multi-step synthesis involving ring formation

Analytical and Purification Techniques

  • Extraction: Organic solvents such as ethyl acetate or dichloromethane are used to extract the product from aqueous layers.

  • Drying: Organic layers are dried over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration: Removal of solvents under reduced pressure using rotary evaporators.

  • Chromatography: Flash column chromatography on silica gel with mixtures of hexanes and ethyl acetate is commonly employed to purify the product.

  • Characterization: Proton nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography are standard analytical methods to confirm product identity and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-(methylthio)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

Major Products

    Substitution: Products include methyl 4-amino-3-(methylthio)benzoate, methyl 4-thio-3-(methylthio)benzoate, etc.

    Oxidation: Products include methyl 4-bromo-3-(methylsulfinyl)benzoate and methyl 4-bromo-3-(methylsulfonyl)benzoate.

    Reduction: Product is methyl 4-bromo-3-(methylthio)benzyl alcohol.

Scientific Research Applications

Methyl 4-bromo-3-(methylthio)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-(methylthio)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methylthio groups can play a crucial role in binding to the target site and modulating its activity.

Comparison with Similar Compounds

Structural Analogs with Halogen and Heteroatom Substituents

The following table summarizes key analogs and their substituent effects:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
Methyl 4-bromo-3-(bromomethyl)benzoate Br (C4), BrCH2 (C3) C9H8Br2O2 Higher reactivity due to bromomethyl; used in further functionalization
Methyl 3-bromo-4-methylbenzoate Br (C3), CH3 (C4) C9H9BrO2 Steric hindrance from methyl alters reaction sites; used in intermediates
Methyl 4-bromo-2-(methoxymethoxy)benzoate Br (C4), methoxymethoxy (C2) C10H11BrO4 Ether groups enhance solubility; crystal structure shows distinct hydrogen bonding
Methyl 4-(carbamoylamino)benzoate NHCONH2 (C4) C9H10N2O3 Carbamoyl group enables hydrogen bonding; explored as aquaporin inhibitors
Methyl 2,4-dihydroxy-3,6-dimethyl benzoate OH (C2, C4), CH3 (C3, C6) C10H12O4 Hydroxyl groups increase acidity; isolated from natural sources
Key Observations:
  • Substituent Position : Bromine at C4 (as in the target compound) vs. C3 (as in Methyl 3-bromo-4-methylbenzoate) alters electronic distribution. Para-substituted bromine is more amenable to Suzuki-Miyaura coupling than meta-substituted analogs .
  • Functional Group Effects : Methylthio (-SMe) groups are less polar than methoxy (-OMe) or hydroxyl (-OH) substituents, reducing solubility in polar solvents compared to Methyl 2,4-dihydroxy-3,6-dimethyl benzoate .
  • Reactivity : Bromomethyl groups (e.g., in Methyl 4-bromo-3-(bromomethyl)benzoate) are more reactive in nucleophilic substitutions than methylthio groups, enabling diverse derivatization pathways .

Crystallographic and Physical Properties

Crystal structures of methyl benzoate derivatives reveal that substituent position and type significantly influence molecular packing:

  • Methyl 4-bromo-2-(methoxymethoxy)benzoate forms helical hydrogen-bonded chains via Br···O interactions, whereas its carboxylic acid analog (4-bromo-3-(methoxymethoxy)benzoic acid) exhibits dimeric hydrogen bonding . This suggests that the target compound’s ester group and methylthio substituent may limit strong hydrogen bonding, reducing crystallinity compared to hydroxyl-containing analogs.

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